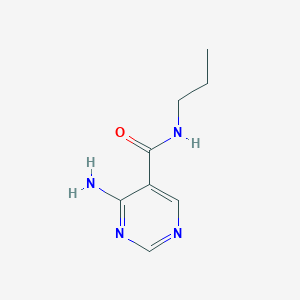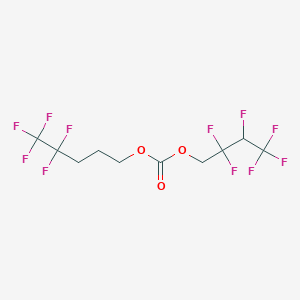![molecular formula C11H15NO B12085892 4-[(Cyclobutylamino)methyl]phenol](/img/structure/B12085892.png)
4-[(Cyclobutylamino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Cyclobutylamino)methyl]phenol is an organic compound with the molecular formula C11H15NO It features a phenol group substituted at the para position with a cyclobutylamino methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclobutylamino)methyl]phenol typically involves the following steps:
Formation of the Cyclobutylamine Intermediate: Cyclobutylamine can be synthesized through the hydrogenation of cyclobutanone oxime.
Mannich Reaction: The key step in the synthesis is the Mannich reaction, where phenol, formaldehyde, and cyclobutylamine react to form this compound. This reaction is usually carried out in an acidic medium to facilitate the formation of the Mannich base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions (temperature, pressure, and pH) would be crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Cyclobutylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and meta positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-[(Cyclobutylamino)methyl]quinone.
Reduction: Formation of 4-[(Cyclobutylamino)methyl]cyclohexanol.
Substitution: Formation of 2-bromo-4-[(Cyclobutylamino)methyl]phenol or 2-nitro-4-[(Cyclobutylamino)methyl]phenol.
Aplicaciones Científicas De Investigación
4-[(Cyclobutylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological pathways.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical properties.
Mecanismo De Acción
The mechanism of action of 4-[(Cyclobutylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the cyclobutylamino group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Cyclopropylamino)methyl]phenol
- 4-[(Cyclopentylamino)methyl]phenol
- 4-[(Cyclohexylamino)methyl]phenol
Comparison
Compared to its analogs, 4-[(Cyclobutylamino)methyl]phenol is unique due to the specific ring strain and conformational properties of the cyclobutyl group. This can influence its reactivity and binding characteristics, making it a valuable compound for studying structure-activity relationships in medicinal chemistry.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
4-[(cyclobutylamino)methyl]phenol |
InChI |
InChI=1S/C11H15NO/c13-11-6-4-9(5-7-11)8-12-10-2-1-3-10/h4-7,10,12-13H,1-3,8H2 |
Clave InChI |
WSHKHZSVIWRBIP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NCC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



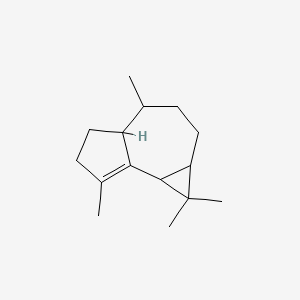

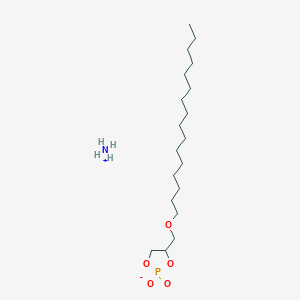
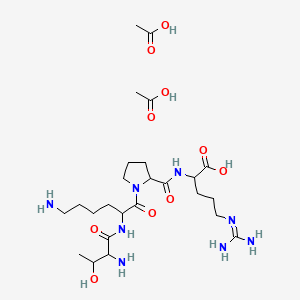


![4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol](/img/structure/B12085862.png)




